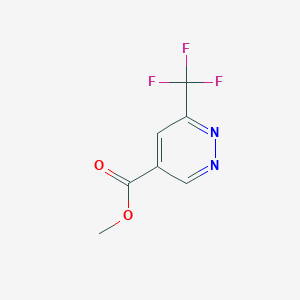
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further esterified with a methyl group. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the electronegative fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridazine derivatives and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl pyridazine carboxylic acids.
Reduction Products: Reduced pyridazine derivatives.
Substitution Products: Substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate is compared with other similar compounds, such as:
Methyl 6-(trifluoromethyl)pyridine-4-carboxylate: Similar structure but different ring system.
Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate: Different heterocyclic ring but similar functional groups.
Methyl 6-(trifluoromethyl)pyrazine-4-carboxylate: Different heterocyclic ring and position of the trifluoromethyl group.
These compounds share the trifluoromethyl group and ester functionality but differ in their core heterocyclic structures, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C7H5F3N2O2 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)pyridazine-4-carboxylate |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-5(7(8,9)10)12-11-3-4/h2-3H,1H3 |
InChI Key |
NMMWJYNIOPZLDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


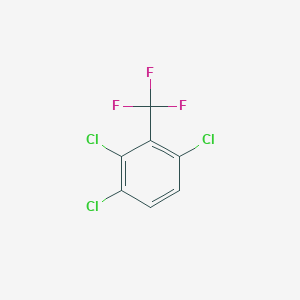
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

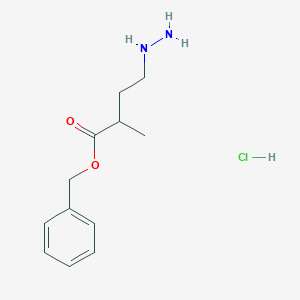
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
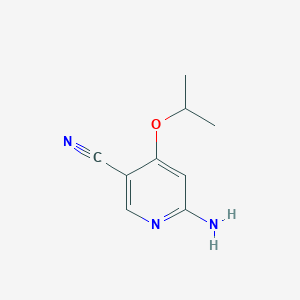
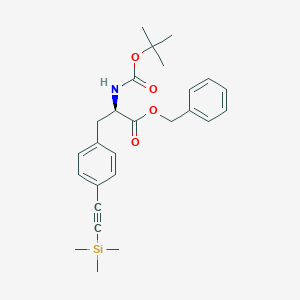
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)

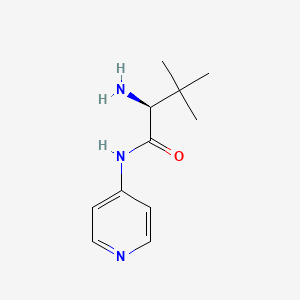
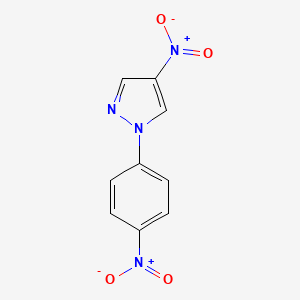
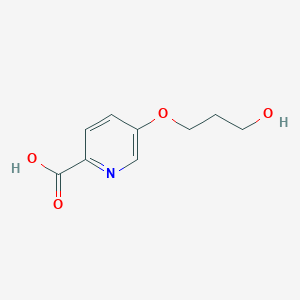
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
